![molecular formula C11H14FN B7947845 (2R)-2-(4-fluorophenyl)piperidine](/img/structure/B7947845.png)
(2R)-2-(4-fluorophenyl)piperidine
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Overview
Description
“(2R)-2-(4-fluorophenyl)piperidine” is a chemical compound with the molecular formula C11H14FN . It is available for purchase from various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 1 fluorine atom . The average mass is 179.234 Da and the monoisotopic mass is 179.111023 Da .Physical And Chemical Properties Analysis
For detailed physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a comprehensive chemical database or the product’s Material Safety Data Sheet (MSDS) .properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQDIGGISSSQO-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427571 |
Source
|
Record name | AC1OFB5V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187468-22-9 |
Source
|
Record name | AC1OFB5V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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